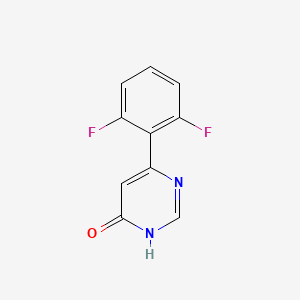
2-环丙基-6-(吡嗪-2-基)嘧啶-4-醇
描述
Synthesis Analysis
While specific synthesis details for “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol” were not found, pyrimidine derivatives are known to be synthesized for their wide range of pharmacological activities . These compounds are designed and synthesized for potential biological activities .科学研究应用
根据现有信息,以下是关于2-环丙基-6-(吡嗪-2-基)嘧啶-4-醇的科学研究应用分析:
抗增殖剂
该化合物已被研究作为针对人类结直肠癌 (HCT116) 和卵巢癌 (A2780) 的抗增殖剂 .
氧化反应催化剂
药物测试
该化合物可用于购买进行药物测试,表明其在药物开发和研究中的应用 .
抗纤维化活性
作用机制
Target of Action
The primary targets of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol are currently under investigation. The compound is a part of ongoing research and its specific targets are yet to be identified .
Mode of Action
As it is a subject of ongoing research, the specifics of how the compound interacts with its targets and the resulting changes are yet to be determined .
Biochemical Pathways
Current research is focused on understanding the compound’s interaction with various biochemical pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under study. These properties will provide insights into the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol’s action are currently being researched. Understanding these effects will shed light on the compound’s potential therapeutic applications .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol is an important aspect of the ongoing research. Factors such as temperature, pH, and presence of other compounds can significantly affect the compound’s action .
生化分析
Biochemical Properties
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction is significant as it can influence the stability and formation of collagen, impacting tissue repair and fibrosis.
Cellular Effects
The effects of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of prolyl-4-hydroxylase can lead to reduced collagen synthesis, affecting cell signaling pathways related to tissue repair and fibrosis . Additionally, it may alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol exerts its effects through specific binding interactions with biomolecules. It binds to the active site of prolyl-4-hydroxylase, inhibiting its activity and thereby reducing collagen synthesis . This inhibition can lead to downstream effects on gene expression and cellular function, highlighting its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of collagen synthesis, impacting tissue repair processes.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol vary with different dosages in animal models. At lower doses, it effectively inhibits prolyl-4-hydroxylase without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues due to excessive inhibition of collagen synthesis. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of prolyl-4-hydroxylase affects the metabolic flux of collagen synthesis, leading to reduced levels of hydroxyproline, a key metabolite in collagen formation . This interaction underscores its potential impact on metabolic processes related to tissue repair and fibrosis.
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that it effectively inhibits prolyl-4-hydroxylase, impacting collagen synthesis and cellular function.
属性
IUPAC Name |
2-cyclopropyl-4-pyrazin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-10-5-8(9-6-12-3-4-13-9)14-11(15-10)7-1-2-7/h3-7H,1-2H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVCABIBEPDTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


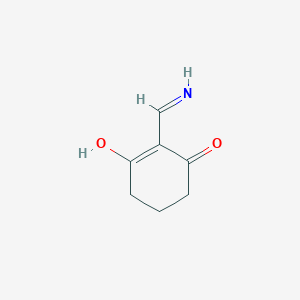
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1487037.png)

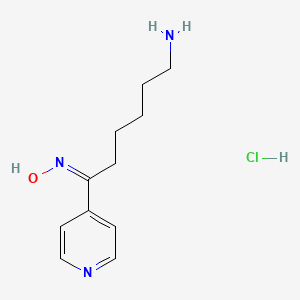
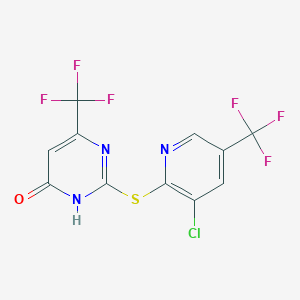

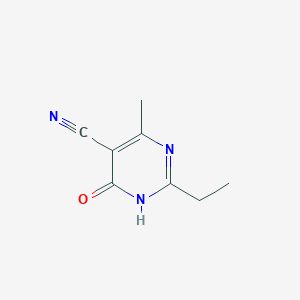
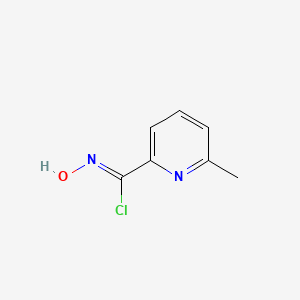
![4-[2-(4-Hydroxyphenyl)-1,3-thiazol-5-YL]benzoic acid](/img/structure/B1487049.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate](/img/structure/B1487051.png)
![2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B1487054.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1487056.png)
![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)
